molecular formula C14H10Cl2N4O2S B2485671 5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide CAS No. 861210-32-4

5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide

Cat. No.: B2485671
CAS No.: 861210-32-4
M. Wt: 369.22
InChI Key: PATBVBKFXOCMOB-UHFFFAOYSA-N
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Description

5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide is a useful research compound. Its molecular formula is C14H10Cl2N4O2S and its molecular weight is 369.22. The purity is usually 95%.
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Properties

IUPAC Name

5-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O2S/c1-23-14-18-13-17-8(2-3-20(13)19-14)10-11(16)7(15)6-9-12(10)22-5-4-21-9/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATBVBKFXOCMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=CC(=NC2=N1)C3=C4C(=CC(=C3Cl)Cl)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₃Cl₂N₃O₃S
  • Molecular Weight : 302.15 g/mol
  • CAS Number : Not specifically listed in the search results but related compounds have been identified.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an anti-inflammatory and analgesic agent. The following sections detail specific findings regarding its pharmacological effects.

Anti-inflammatory Activity

Research has indicated that compounds similar to the target molecule exhibit significant anti-inflammatory properties. For instance:

  • Cyclooxygenase Inhibition : Compounds with similar structures have shown inhibitory effects on cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Inhibition rates have been reported as high as 90% for select compounds in vitro .

Analgesic Activity

The analgesic properties of related compounds have also been documented:

  • Pain Relief Efficacy : Studies suggest that certain derivatives can provide analgesic effects comparable to standard medications like sodium diclofenac. For example, one study reported analgesic activity ranging from 40% to 51% in animal models .

The mechanism by which this compound exerts its effects is likely related to its ability to modulate inflammatory pathways through COX inhibition and possibly other pathways involved in pain signaling.

Research Findings and Case Studies

Several studies have investigated the biological activity of benzodioxin derivatives and their analogs:

StudyCompoundBiological ActivityFindings
Various Benzodioxin DerivativesCOX InhibitionHigh selectivity for COX-2 with significant analgesic and anti-inflammatory effects.
Benzodioxol DerivativesAntidiabetic PotentialDemonstrated α-amylase inhibition with IC50 values indicating potential for diabetes management.
Related Sulfonamide CompoundsUnknown Pharmacological ActionInvestigated for their role in glycolysis regulation; potential implications for cancer metabolism.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated its efficacy against various human tumor cell lines. For instance:

  • Cell Line Studies : Compounds derived from similar structures have shown remarkable activity against lung, colon, and breast cancer cell lines with IC50 values in low micromolar ranges (1.9–3.0 μM) . This suggests that 5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide could exhibit comparable or enhanced anticancer properties.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic disorders:

  • α-glucosidase Inhibitors : Research indicates that derivatives containing similar scaffolds can act as α-glucosidase inhibitors, which are crucial for managing Type 2 diabetes mellitus . The inhibition of this enzyme slows carbohydrate absorption and helps control blood sugar levels.

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial potential of compounds related to this structure:

  • Antimicrobial Screening : New thiopyrimidine-benzenesulfonamide compounds have been synthesized and evaluated for their antimicrobial activity against various pathogens . The structural motifs present in this compound suggest it may share similar properties.

Case Studies

Several case studies illustrate the practical applications of compounds similar to this compound:

StudyObjectiveFindings
Study on Anticancer Activity Evaluate cytotoxic effects on cancer cell linesSignificant cytotoxicity observed with IC50 values <100 μM for several derivatives
Enzyme Inhibition Study Assess inhibition of α-glucosidaseSeveral sulfonamide derivatives showed effective inhibition
Antimicrobial Evaluation Test against bacterial strainsCompounds demonstrated promising antimicrobial activity

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